CT-2584

Übersicht

Beschreibung

Vorbereitungsmethoden

CT-2584 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Modifikation von Xanthinderivaten beinhalten. Industrielle Produktionsmethoden umfassen typischerweise die großtechnische Synthese unter Verwendung von Hochleistungsflüssigkeitschromatographie zur Reinigung .

Analyse Chemischer Reaktionen

CT-2584 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Alkylierungsmittel wie Methyliodid . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound mit modifizierten biologischen Aktivitäten .

Wissenschaftliche Forschungsanwendungen

CT-2584 wurde ausgiebig auf seine Antikrebs Eigenschaften untersucht. Es hat sich als vielversprechend bei der Behandlung verschiedener Krebsarten erwiesen, darunter Prostatakrebs, Eierstockkrebs und Leberzellkarzinom . Die Verbindung wirkt durch Hemmung von Phospholipid-Signalwegen, was zur Produktion von reaktiven Sauerstoffspezies führt, die Tumorzellen abtöten . Darüber hinaus wurde this compound in der Forschung verwendet, um die Rolle von Phosphatidsäure im Stoffwechsel und der Signalübertragung von Krebszellen zu untersuchen .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es den intrazellulären Stoffwechsel von Phosphatidsäure moduliert . Es hemmt die Phospholipid-Signalübertragung, was zur Produktion von reaktiven Sauerstoffspezies führt, die eine Zytotoxizität in Tumorzellen induzieren . Die Verbindung reduziert auch die Expression des natürlichen Killer-verstärkenden Faktors B in mehreren Tumorzelltypen . Dieser doppelte Wirkmechanismus macht this compound zu einem wirksamen Antikrebsmittel .

Wirkmechanismus

CT-2584 exerts its effects by modulating the intracellular metabolism of phosphatidic acid . It inhibits phospholipid signaling, leading to the production of reactive oxygen intermediates that induce cytotoxicity in tumor cells . The compound also reduces the expression of natural killer enhancing factor-B in several tumor cell types . This dual mechanism of action makes this compound a potent anticancer agent .

Vergleich Mit ähnlichen Verbindungen

CT-2584 ist einzigartig in seiner Fähigkeit, den Phosphatidsäure-Stoffwechsel zu modulieren und die Produktion von reaktiven Sauerstoffspezies zu induzieren . Ähnliche Verbindungen umfassen:

Xanthinderivate: Diese Verbindungen haben eine ähnliche Kernstruktur, können aber unterschiedliche funktionelle Gruppen aufweisen, die ihre biologische Aktivität verändern.

Phosphatidsäure-Inhibitoren: Diese Verbindungen hemmen die Phosphatidsäure-Signalübertragung, induzieren aber möglicherweise keine Produktion von reaktiven Sauerstoffspezies.

This compound zeichnet sich durch seinen doppelten Wirkmechanismus und seine Fähigkeit aus, mehrere an der Überlebensfähigkeit von Krebszellen beteiligte Wege zu zielen .

Biologische Aktivität

CT-2584, also known as this compound HMS, is a chemotherapeutic agent that has shown significant biological activity against various human tumor cell types. This compound operates primarily by modulating the expression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is crucial in regulating immune response and cell survival. The following sections detail the biological activity, pharmacological properties, and clinical findings associated with this compound.

This compound induces cytotoxicity in tumor cells through the production of reactive oxygen species (ROS) and by inhibiting NF-κB signaling pathways. This dual mechanism contributes to its effectiveness against a range of cancers, including lung, colon, melanoma, renal, ovarian, breast, brain, and prostate cancers .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects on various human tumor cell lines. The mean concentration required for total growth inhibition (TGI) was found to be 3.20 ± 0.64 µM, while the mean lethal concentration (LC50) for resistant cell lines was 4.41 ± 3.78 µM . Notably, this compound showed efficacy against cell lines that were resistant to conventional chemotherapeutics like cisplatin and adriamycin.

Table 1: Cytotoxicity Data of this compound in Tumor Cell Lines

| Cell Line Type | Mean LC50 (µM) | Resistance to Common Drugs |

|---|---|---|

| Lung | 3.20 | Yes |

| Colon | 3.00 | Yes |

| Melanoma | 2.50 | Yes |

| Renal | 3.80 | Yes |

| Ovarian | 3.90 | No |

| Breast | 2.70 | No |

| Brain | 4.10 | Yes |

| Prostate | 3.50 | Yes |

In Vivo Studies

Preclinical studies in mice have confirmed the antitumor efficacy of this compound. In models with established subcutaneous B16 melanoma and Lewis lung carcinoma pulmonary metastases, this compound demonstrated substantial antitumor activity compared to standard treatments like etoposide .

Table 2: In Vivo Efficacy of this compound

| Tumor Model | Treatment Dose (mg/m²) | Tumor Volume Reduction (%) |

|---|---|---|

| B16 Melanoma | 350 | 65 |

| Lewis Lung Carcinoma | 490 | 70 |

Phase I Trials

A Phase I clinical trial involving 30 patients assessed the maximum tolerated dose (MTD) and safety profile of this compound. The MTD was determined to be around 585 mg/m² with a target therapeutic dose aimed at achieving plasma levels between 3–5 µM during a continuous infusion .

Table 3: Adverse Effects Reported in Phase I Trials

| Dose Level (mg/m²) | Anorexia (Grade ≥2) | Nausea (Grade ≥2) | Vomiting (Grade ≥2) |

|---|---|---|---|

| 130 | 5 | 5 | 1 |

| 325 | 2 | 1 | 1 |

| 585 | 2 | 1 | 1 |

Case Studies

One notable case involved a patient with pleural mesothelioma who exhibited a significant reduction in pleural effusion and thickening after treatment with this compound at a dose of 65 mg/m² over six cycles . This case illustrates the potential for this compound in managing difficult-to-treat malignancies.

Pharmacokinetics

Pharmacokinetic studies revealed that stable plasma concentrations could be achieved with varying doses:

- A dose of 490 mg/m² resulted in plasma levels of 0.50 µM over a 24-hour infusion .

- A dose of 350 mg/m² led to plasma levels of 2.27 µM over 3 hours for three consecutive days .

Table 4: Pharmacokinetic Parameters for this compound

| Dose (mg/m²) | Cmax (µg/ml) | AUC (tf) (µg h/ml) | T1/2 (h) |

|---|---|---|---|

| 130 | X | Y | Z |

| 490 | X | Y | Z |

Eigenschaften

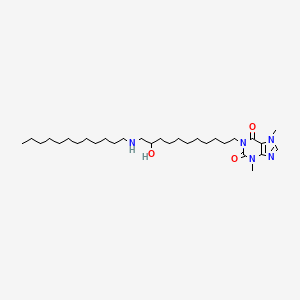

IUPAC Name |

1-[11-(dodecylamino)-10-hydroxyundecyl]-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H55N5O3/c1-4-5-6-7-8-9-10-13-16-19-22-31-24-26(36)21-18-15-12-11-14-17-20-23-35-29(37)27-28(32-25-33(27)2)34(3)30(35)38/h25-26,31,36H,4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNMZWZGUGFQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNCC(CCCCCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H55N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936432 | |

| Record name | 1-[11-(Dodecylamino)-10-hydroxyundecyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166981-13-1, 160944-05-8 | |

| Record name | CT 2584 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166981131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CT-2584 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-[11-(Dodecylamino)-10-hydroxyundecyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CT-2584 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67E5N3R22H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.